molecular formula C12H12N4O2 B8108135 N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide

N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide

Katalognummer: B8108135
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: ANERSGJDSSZSAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a bicyclic compound combining isoxazole and pyridine moieties, with a carboxamide group at position 3 and a pyridin-3-yl substituent. This structural complexity confers unique pharmacological properties, particularly in modulating neurotransmitter systems. Its safety profile highlights significant hazards, including acute toxicity (H300: "Swallowing fatal") and environmental risks (H410: "Toxic to aquatic life with long-lasting effects"), necessitating strict handling protocols (e.g., P280: "Wear protective gloves/clothing/eye protection") .

Eigenschaften

IUPAC Name

N-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(15-8-2-1-4-13-6-8)11-9-7-14-5-3-10(9)18-16-11/h1-2,4,6,14H,3,5,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANERSGJDSSZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with isoxazole precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Wissenschaftliche Forschungsanwendungen

N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound belongs to a family of isoxazolo-pyridine derivatives. Notable analogues include:

THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) : A GABA uptake inhibitor with a hydroxyl group at position 3 .

THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol) : A δ-subunit-selective GABAA receptor agonist .

THAZ (5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol) : A glycine receptor antagonist .

Table 1: Structural and Functional Differences
Compound Substituent at Position 3 Primary Target Key Activity
Target Compound Carboxamide Undetermined* Potential GABA modulation
THPO Hydroxyl GABA transporters Inhibits GABA uptake
THIP Hydroxyl δ-GABAA receptors Activates tonic GABA currents
THAZ Hydroxyl Glycine receptors Antagonizes glycine signaling

*The target compound’s exact receptor targets remain under investigation, though structural similarities suggest GABA-related pathways.

Pharmacological Activity

  • THPO : Reduces GABA reuptake, enhancing extracellular GABA levels. This contrasts with the target compound’s carboxamide group, which may alter binding kinetics or receptor specificity .
  • THIP : Demonstrates δ-GABAA receptor selectivity, reducing neuronal excitability in preclinical models (e.g., Mecp2-null mice) . The target compound’s bulky carboxamide substituent likely reduces δ-subunit affinity compared to THIP’s hydroxyl group.

Biologische Aktivität

N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to gaboxadol (THIP), a known GABA receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₂N₄O₂
Molecular Weight 244.25 g/mol
CAS Number 1422135-70-3

N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide primarily acts as a GABA receptor agonist. It selectively interacts with the δ-subunit containing GABA_A receptors, enhancing the inhibitory effects of GABA. This interaction is crucial for its potential sedative and anxiolytic properties .

Pharmacological Effects

  • Sedative Effects : Similar to gaboxadol, this compound may enhance deep sleep without the reinforcing effects commonly associated with benzodiazepines. Its mechanism involves potentiating GABAergic transmission in the central nervous system .
  • Anxiolytic Properties : The compound's action on GABA_A receptors suggests potential use in anxiety disorders. Research indicates that compounds affecting GABAergic transmission can alleviate anxiety symptoms .
  • Analgesic Effects : Preliminary studies indicate that the compound may exhibit analgesic properties through its action on pain pathways mediated by GABA_A receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide.

  • Gaboxadol Studies : Gaboxadol has been shown to interact with various GABA_A receptor subtypes. Its unique affinity for extrasynaptic α₄β₃δ receptors suggests that N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide may also exhibit similar selectivity and efficacy at these sites .
  • Comparative Analysis : Research comparing gaboxadol with traditional benzodiazepines highlights its lower potential for abuse and side effects while maintaining efficacy in inducing sleep and reducing anxiety. This positions N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide as a promising candidate for further investigation in clinical settings .

Safety and Toxicology

While specific toxicological data for N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is limited, the safety profile can be inferred from studies on gaboxadol. Gaboxadol has shown a favorable safety profile in clinical trials with minimal adverse effects compared to other sedative agents . Further toxicity studies are necessary to establish safety parameters for this compound.

Q & A

What are the common synthetic routes for preparing N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide?

Level: Basic
Answer:
The synthesis typically involves coupling a pyridin-3-amine derivative with a functionalized isoxazolo[4,5-c]pyridine intermediate. Key steps include:

  • Heterocyclic Core Formation : The isoxazole ring can be constructed via cyclization reactions using reagents like Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under optimized conditions (base, temperature, reaction time) to ensure regioselectivity .
  • Carboxamide Coupling : Microwave-assisted synthesis, as demonstrated in analogous pyridine-triazole systems, improves yields by enhancing reaction efficiency and reducing side products .
  • Purification : Column chromatography or recrystallization is critical for isolating the target compound from byproducts.

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Answer:
A combination of techniques is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the pyridine and isoxazole rings, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and tetrahydro ring protons (δ 1.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C12_{12}H14_{14}N4_4O2_2 for a related analog ).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoxazolo-pyridine core, if crystalline derivatives are obtainable .

How can reaction conditions be optimized to improve yield and selectivity?

Level: Advanced
Answer:
Advanced optimization strategies include:

  • Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental parameter adjustments (e.g., solvent polarity, temperature gradients) .
  • Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., molar ratios, catalyst loading) while minimizing experimental runs. For example, ICReDD’s feedback loop integrates computational predictions with empirical data to refine conditions .
  • In Situ Monitoring : Techniques like IR spectroscopy track reaction progress in real time, enabling dynamic adjustments .

How can structural modifications enhance structure-activity relationship (SAR) studies?

Level: Advanced
Answer:
Key modifications for SAR exploration:

  • Core Ring Substitution : Introducing electron-withdrawing groups (e.g., nitro, chloro) at specific positions (e.g., pyridine C-4) alters electronic properties and binding affinity, as seen in analogs like 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine .
  • Side Chain Variation : Replacing the pyridin-3-yl group with bioisosteres (e.g., tetrahydrothiazolo derivatives) evaluates steric and electronic influences on biological activity .
  • Stereochemical Control : Enantioselective synthesis (e.g., chiral catalysts) probes the impact of stereochemistry on target interactions .

How should researchers resolve contradictions in experimental data (e.g., conflicting biological activity reports)?

Level: Advanced
Answer:
Methodological approaches include:

  • Reproducibility Checks : Standardize protocols (e.g., purity thresholds >98% via HPLC ) to eliminate batch variability.
  • Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based assays) to identify context-dependent effects.
  • Mechanistic Modeling : Molecular dynamics simulations clarify binding modes and explain discrepancies in activity across studies .

What computational tools are recommended for designing derivatives with improved properties?

Level: Advanced
Answer:

  • Quantum Chemical Software (e.g., Gaussian, ORCA) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and stability .
  • Molecular Docking (e.g., AutoDock Vina) : Screen derivatives against target proteins (e.g., kinase domains) to prioritize synthesis .
  • ADMET Prediction Platforms (e.g., SwissADME) : Optimize pharmacokinetic profiles by balancing lipophilicity (LogP) and solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.